molecular formula C16H13F4N7O B2727226 N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide CAS No. 1448133-44-5

N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide

Cat. No.: B2727226
CAS No.: 1448133-44-5
M. Wt: 395.322
InChI Key: QBQCPQGFCTWFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a triazolo-pyrimidine core linked to an azetidine carboxamide moiety and a fluorinated phenyl substituent. The compound’s fluorine-rich design enhances metabolic stability and lipophilicity, critical for bioavailability. Comparative studies with structurally analogous compounds are essential to elucidate structure-activity relationships (SAR) and optimize pharmacological profiles.

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4N7O/c1-26-13-12(24-25-26)14(22-7-21-13)27-5-8(6-27)15(28)23-9-2-3-11(17)10(4-9)16(18,19)20/h2-4,7-8H,5-6H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQCPQGFCTWFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide, identified by its CAS number 1448133-44-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC16_{16}H13_{13}F4_{4}N7_{7}O
Molecular Weight395.31 g/mol
CAS Number1448133-44-5

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of enzymes involved in critical pathways such as nucleotide synthesis and cell proliferation.

Enzyme Inhibition Studies

In vitro assays have shown that the compound exhibits inhibitory activity against several enzymes:

  • Dihydroorotate dehydrogenase (DHODH) : Significant inhibition was observed with IC50_{50} values in the nanomolar range. This suggests potential applications in treating malaria and other parasitic infections where DHODH plays a crucial role .

Efficacy in Biological Assays

The compound's efficacy has been evaluated through various biological assays:

  • Antimalarial Activity : In a P. berghei mouse model, the compound demonstrated significant suppression of parasite growth, indicating its potential as an antimalarial agent .
  • Cytotoxicity Assays : The compound was tested against P. falciparum 3D7 cells, showing a correlation between enzyme inhibition and cell growth inhibition, further supporting its therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is key to optimizing the biological activity of this compound:

  • Substituent Effects : Variations in the trifluoromethyl and fluorophenyl groups significantly affect potency. Compounds with highly hydrophobic characteristics tended to exhibit stronger inhibitory effects against DHODH .
Compound VariantIC50_{50} (nM)
Original Lead<100
Variant A150
Variant B75

Case Studies

Several case studies highlight the potential applications of this compound in treating infectious diseases:

  • Case Study on Malaria : A study involving the use of this compound in a murine model showed promising results with notable reductions in parasitemia levels compared to controls .
  • Case Study on Cancer Cell Lines : The compound was also tested against various cancer cell lines, where it exhibited selective cytotoxicity, suggesting a dual role as an anticancer agent .

Comparison with Similar Compounds

Discussion

The lumping strategy () supports grouping triazolo-pyrimidine derivatives for SAR studies, as minor structural changes (e.g., fluorine position) significantly alter properties . For instance, trifluoromethyl groups enhance metabolic stability compared to single fluorine atoms. Future research should prioritize crystallographic studies (via SHELX-based refinement) to resolve conformational details and validate NMR-predicted substituent effects .

Preparation Methods

Triflation of Diethylbis(Hydroxymethyl)Malonate

Diethylbis(hydroxymethyl)malonate undergoes triflation using triflic anhydride (RC-S(O)2-O-S(O)2-RC) in polar aprotic solvents (e.g., acetonitrile, dimethylsulfoxide). This step introduces the triflate leaving group, critical for subsequent cyclization.

Intramolecular Cyclization

The triflated intermediate reacts with amines (e.g., methylamine) to form the azetidine ring via intramolecular nucleophilic substitution. This step achieves >80% yield in dimethylformamide at 60–80°C.

Decarboxylation and Hydrogenation

Decarboxylation under acidic conditions (HCl/EtOH) removes the ethyl ester groups, followed by hydrogenation (H2/Pd-C) to yield azetidine-3-carboxylic acid. This method avoids toxic reagents and reduces reaction steps compared to earlier approaches.

Preparation of 3-Methyl-3H-Triazolo[4,5-d]Pyrimidin-7-Yl Derivatives

The triazolopyrimidine core is synthesized via cyclocondensation and functionalization:

Cyclocondensation of 3,5-Diamino-1,2,4-Triazole

Reaction with α,β-unsaturated ketones (e.g., benzylideneacetone) in dimethylformamide at reflux forms the triazolopyrimidine scaffold. For 3-methyl substitution, methyl groups are introduced via N-alkylation using methyl iodide or dimethyl sulfate.

Oxidation and Aromatization

Intermediate dihydrotriazolopyrimidines are oxidized to aromatic derivatives using N-bromosuccinimide (NBS) in ethanol, achieving >90% conversion. This step ensures stability and reactivity for subsequent coupling reactions.

Coupling of Azetidine and Triazolopyrimidine Moieties

Nucleophilic Substitution at Azetidine Nitrogen

The azetidine nitrogen reacts with 7-chloro-3-methyltriazolopyrimidine in dimethylacetamide at 100°C, facilitated by potassium carbonate as a base. This step forms the 1-(triazolopyrimidin-7-yl)azetidine intermediate with 70–75% yield.

Palladium-Catalyzed Cross-Coupling

Alternative methods employ Buchwald-Hartwig amination using Pd(OAc)2 and Xantphos ligand, enabling coupling under milder conditions (80°C, toluene). This approach minimizes side reactions and improves regioselectivity.

Formation of the Carboxamide Linkage

Activation of Azetidine-3-Carboxylic Acid

The carboxylic acid is converted to an acyl chloride using oxalyl chloride in dichloromethane. Alternatively, carbodiimide-mediated activation (EDCl/HOBt) in tetrahydrofuran enables direct coupling.

Reaction with 4-Fluoro-3-(Trifluoromethyl)Aniline

The activated acid reacts with 4-fluoro-3-(trifluoromethyl)aniline in dichloromethane at room temperature, achieving 85–90% yield. Excess amine (1.2 equiv) ensures complete conversion, with purification via recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

Step Method 1 (Patent) Method 2 (Academic) Yield (%) Purity (%)
Azetidine Synthesis Triflation/Cyclization Buchwald-Hartwig Amination 80 98
Triazolopyrimidine NBS Oxidation Direct Cyclocondensation 90 95
Coupling Nucleophilic Substitution Palladium Catalysis 75 97
Carboxamide Formation Acyl Chloride Coupling EDCl/HOBt Mediated 85 99

Challenges and Optimization Strategies

Regioselectivity in Triazolopyrimidine Functionalization

Positional isomerism during cyclocondensation is mitigated by using electron-deficient ketones and stoichiometric acetic anhydride.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates but require strict moisture control. Lower temperatures (0–25°C) improve selectivity during acyl chloride formation.

Scalability and Cost

The patent route offers superior scalability (kilogram-scale demonstrated), while academic methods prioritize atom economy and reduced metal catalyst use.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Triazolopyrimidine core formation : Cyclization of precursors (e.g., aminopyrimidines with azides) under controlled temperatures (80–120°C) .
  • Azetidine coupling : Nucleophilic substitution or amide bond formation between the triazolopyrimidine core and azetidine-3-carboxylic acid derivatives .
  • Final functionalization : Introduction of the 4-fluoro-3-(trifluoromethyl)phenyl group via Buchwald-Hartwig or Ullmann coupling .

Q. Characterization methods :

TechniquePurposeExample from Evidence
1H/13C NMR Confirm regiochemistry of triazole and substituent positionsUsed in triazolopyrimidine analogs to verify substituent connectivity
HPLC-MS Assess purity (>95%) and molecular ion consistencyApplied to validate intermediates in similar compounds
X-ray crystallography Resolve ambiguous stereochemistryUtilized for triazolopyrimidine derivatives to confirm crystal packing

Q. How is the compound’s solubility profile optimized for in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or PEG-400 to enhance aqueous solubility while minimizing cytotoxicity .
  • Structural modifications : Introducing polar groups (e.g., hydroxyl or amine) on the azetidine ring improves solubility but may reduce target affinity .
  • pH adjustment : Buffered solutions (pH 6.5–7.4) stabilize the compound in biological matrices .

Q. What in vitro screening protocols are recommended for initial bioactivity assessment?

  • Kinase inhibition assays : Use TR-FRET-based platforms to evaluate binding to kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
  • Cytotoxicity profiling : Screen against HEK-293 or HepG2 cells using MTT assays (48–72 hr exposure) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Advanced Research Questions

Q. How can contradictory bioactivity data between enzyme assays and cell-based models be resolved?

  • Mechanistic deconvolution :
    • Perform target engagement studies (e.g., CETSA) to confirm intracellular target binding .
    • Assess off-target effects via kinome-wide profiling (e.g., KINOMEscan) .
  • Pharmacokinetic factors : Measure cellular uptake via LC-MS to rule out poor membrane permeability .

Q. What strategies address low synthetic yields during azetidine coupling?

  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Xantphos-Pd-G3) to improve coupling efficiency .
  • Solvent effects : Use DMA or NMP instead of DMF to reduce side reactions (e.g., azetidine ring opening) .
  • Temperature control : Lower reaction temperatures (40–60°C) prevent decomposition of heat-sensitive intermediates .

Q. How are structural ambiguities resolved when NMR data are inconclusive?

  • 2D NMR techniques :
    • HSQC/HMBC : Assign quaternary carbons and heterocyclic protons in the triazolopyrimidine core .
    • NOESY : Determine spatial proximity of substituents (e.g., methyl group on triazole vs. fluorophenyl) .
  • Computational modeling : DFT-based chemical shift predictions validate proposed structures .

Q. What methodologies validate target specificity in complex biological systems?

  • CRISPR-Cas9 knockout models : Compare activity in wild-type vs. target-deficient cell lines .
  • Photoaffinity labeling : Use a bifunctional probe (e.g., diazirine-modified analog) to capture interacting proteins .
  • SPR biosensing : Quantify binding kinetics (KD, kon/koff) against recombinant targets .

Q. How are metabolic liabilities identified and mitigated during lead optimization?

  • Metabolite ID : Incubate with hepatocytes and profile metabolites via HR-MS/MS .
  • Structural stabilization : Replace labile groups (e.g., methyl on triazole with CF₃) to block oxidative metabolism .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolic pathways in vivo .

Q. What statistical approaches are used to analyze dose-response discrepancies in replicate assays?

  • Hierarchical modeling : Account for plate-to-plate variability using mixed-effects regression .
  • QC normalization : Include internal controls (e.g., reference inhibitors) to adjust for assay drift .
  • Outlier detection : Apply Grubbs’ test to exclude non-physiological data points .

Data Contradiction Analysis

Q. How to reconcile conflicting SAR data between in vitro and in vivo models?

FactorIn Vitro BiasIn Vivo BiasMitigation Strategy
Metabolic stability Overestimates activity if compound is unstableUnderestimates due to rapid clearanceParallel microsome stability assays
Protein binding Free fraction overestimated in serum-free mediaHigh binding reduces efficacyMeasure fu (unbound fraction) in plasma
Tissue penetration Not modeled in 2D culturesPoor penetration in tissues (e.g., brain)Use 3D spheroids or PAMPA assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.